molecular formula C11H21ClN2O2 B581931 tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride CAS No. 347195-73-7

tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride

Cat. No.: B581931
CAS No.: 347195-73-7
M. Wt: 248.751
InChI Key: PEFVMMCFCHFPIN-UHFFFAOYSA-N
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Description

tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride is a chemical compound with the molecular formula C11H21ClN2O2. It is a bicyclic compound that contains a diazabicyclo octane structure, which is often used in organic synthesis and pharmaceutical research .

Mechanism of Action

Target of Action

Tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride is primarily used in the preparation of pharmaceutical compounds for the prevention or treatment of diseases associated with poly (ADP-ribose)polymerase-1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes, including DNA repair, genomic stability, and programmed cell death .

Mode of Action

Given its use in the preparation of pharmaceutical compounds targeting parp-1, it can be inferred that it may interact with this protein or its associated pathways .

Biochemical Pathways

This compound is used in the synthesis of isoquinolinone derivatives . Isoquinolinones are known to inhibit PARP-1, thereby affecting the biochemical pathways associated with this protein . This includes the DNA repair pathway, where PARP-1 plays a crucial role. By inhibiting PARP-1, these compounds can disrupt DNA repair, leading to cell death and potential therapeutic effects against cancer .

Result of Action

The result of the action of this compound is largely dependent on the specific isoquinolinone derivatives that are synthesized from it . These derivatives, through their inhibition of PARP-1, can induce cell death in cancer cells, providing a potential therapeutic effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its recommended storage conditions in an inert atmosphere at 2-8°C . Additionally, the efficacy of the compound and its derivatives could be influenced by factors such as the presence of other drugs, the patient’s health status, and genetic variations affecting PARP-1 expression and function.

Preparation Methods

The synthesis of tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride typically involves the reaction of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate with hydrochloric acid. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride has several scientific research applications:

Comparison with Similar Compounds

tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride can be compared with other similar compounds, such as:

These compounds share the diazabicyclo octane structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8;/h8-9,12H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFVMMCFCHFPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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